2-((tert-Butoxycarbonyl)amino)-3-(2-methoxy-3-methylphenyl)propanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(2-methoxy-3-methylphenyl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group, an amino group, and a methoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(2-methoxy-3-methylphenyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Formation of the Propanoic Acid Backbone: : The propanoic acid backbone can be synthesized through various methods, including the Strecker synthesis or the malonic ester synthesis.
Attachment of the Methoxy-Substituted Phenyl Group: : The phenyl group is introduced using a suitable electrophilic aromatic substitution reaction, often involving a methoxy-substituted benzene derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure purity and yield. Large-scale reactions would require specialized equipment and safety measures to handle the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce nitro groups to amines.
Substitution: : Substitution reactions can be used to replace functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Substitution reactions often use nucleophiles such as halides, amines, or alcohols, and may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the propanoic acid backbone can yield carboxylic acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : The compound can be used in biochemical studies to investigate enzyme-substrate interactions or as a probe in molecular biology experiments.
Industry: : The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, including the BOC protecting group and the methoxy-substituted phenyl ring Similar compounds might include other amino acids or peptides with different protecting groups or substituents
List of Similar Compounds
2-((Benzyl)amino)-3-(2-methoxy-3-methylphenyl)propanoic acid
2-((Methyl)amino)-3-(2-methoxy-3-methylphenyl)propanoic acid
2-((Ethyl)amino)-3-(2-methoxy-3-methylphenyl)propanoic acid
Properties
IUPAC Name |
3-(2-methoxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-10-7-6-8-11(13(10)21-5)9-12(14(18)19)17-15(20)22-16(2,3)4/h6-8,12H,9H2,1-5H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIZFVHLBSJJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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